molecular formula C12H13FN2O3 B5964570 N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE

N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE

Cat. No.: B5964570
M. Wt: 252.24 g/mol
InChI Key: LCUOSQNJMWTBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE: is a chemical compound that features a fluorophenyl group attached to a morpholino-oxoacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has been explored as a potential treatment for diseases such as cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of metabolic pathways in cells, which is beneficial in the treatment of diseases such as cancer .

Comparison with Similar Compounds

  • N-(4-Fluorophenyl)benzamide
  • N-(4-Fluorophenyl)thiazol-2-yl-2-chloroacetamide
  • N-(4-Fluorophenyl)picolinohydrazide

Comparison: N-(4-FLUOROPHENYL)-2-MORPHOLINO-2-OXOACETAMIDE is unique due to its morpholino group, which imparts specific chemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for distinct applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-9-1-3-10(4-2-9)14-11(16)12(17)15-5-7-18-8-6-15/h1-4H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUOSQNJMWTBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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